Carbonylative Suzuki Coupling Reactivity: Iodo- vs. Bromopyridine Selectivity
In palladium-catalyzed carbonylative Suzuki coupling, the intrinsic reactivity of halopyridines follows a clear order: iodo- > bromo- >> chloropyridines [1]. Under optimized conditions (palladium-phosphane catalyst, CO atmosphere), benzoylpyridines are obtained in high yields of 80–95%. Critically, the reactivity of dihalopyridines with differential halogens can be selectively tuned. For 4-Bromo-3-iodopyridin-2-amine, this translates to predictable, exclusive reaction at the 3-iodo position in the first coupling event, leaving the 4-bromo site intact for a second orthogonal transformation. This contrasts with 3,4-dibromopyridin-2-amine, where selective monofunctionalization is a major synthetic challenge often resulting in lower overall yields and complex mixtures [1].
| Evidence Dimension | Carbonylative Suzuki Coupling Yield |
|---|---|
| Target Compound Data | High yield (80–95% class benchmark for iodopyridines) [1] |
| Comparator Or Baseline | Bromopyridines: lower reactivity; Chloropyridines: significantly lower or no reactivity; 3,4-Dibromopyridin-2-amine: prone to mixtures [1] |
| Quantified Difference | Not directly quantified for target compound vs. specific analog; class-level reactivity gap: iodo >> bromo |
| Conditions | Pd-catalyzed, CO pressure, optimized solvent/temperature [1] |
Why This Matters
This reactivity gap ensures high chemoselectivity and yield in the first coupling step, a critical factor for cost-effective and high-throughput library synthesis.
- [1] Corbet, M., & De Campo, F. (2015). Carbonylative Suzuki cross-coupling of halopyridines: A versatile route to benzoylpyridines. European Journal of Inorganic Chemistry. HAL TEI export hal-02384494. View Source
